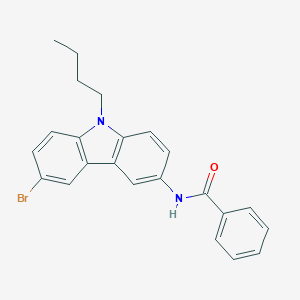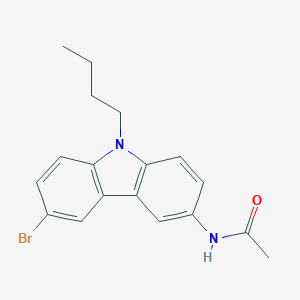![molecular formula C16H22N2O2S B279050 2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of imidazole and is commonly known as TMSI. It is a white solid with a molecular weight of 357.49 g/mol and a melting point of 129-131 °C.
Mécanisme D'action
The mechanism of action of TMSI is based on its ability to act as a sulfonating agent. It reacts with various functional groups, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl ethers, respectively. This mechanism has been widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
TMSI has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TMSI has been shown to have antitumor and antimicrobial activities. However, further studies are needed to fully understand the biochemical and physiological effects of TMSI.
Avantages Et Limitations Des Expériences En Laboratoire
TMSI has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it a reliable reagent for organic synthesis. Additionally, TMSI is relatively easy to handle and store. However, one of the limitations of TMSI is its strong sulfonating ability, which can lead to unwanted side reactions. Therefore, it is important to carefully control the reaction conditions when using TMSI.
Orientations Futures
There are several future directions for the study of TMSI. One potential direction is the development of new synthetic routes for TMSI that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMSI. Furthermore, the potential applications of TMSI in the field of drug discovery and development should be explored. Overall, TMSI is a promising compound with significant potential for various scientific research applications.
Méthodes De Synthèse
The synthesis of TMSI involves the reaction of 2-isopropylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TMSI as a white solid in high purity.
Applications De Recherche Scientifique
TMSI has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of TMSI is in the field of organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including sulfonamides, imidazoles, and other heterocyclic compounds.
Propriétés
Nom du produit |
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Formule moléculaire |
C16H22N2O2S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-propan-2-yl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)16-17-7-8-18(16)21(19,20)15-13(5)11(3)9-12(4)14(15)6/h7-10H,1-6H3 |
Clé InChI |
RATDJECORNFXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)